(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene
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Overview
Description
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene is an organic compound belonging to the class of diazenes It is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, each substituted with hexyl and propyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by reacting a diazonium salt with an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound, such as 4-hexylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include:
Photoisomerization: The N=N bond undergoes a reversible change in configuration.
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, altering their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Methylphenyl)-2-(4-ethylphenyl)diazene
- (E)-1-(4-Butylphenyl)-2-(4-pentylphenyl)diazene
Uniqueness
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The hexyl and propyl groups influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
106132-88-1 |
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Molecular Formula |
C21H28N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(4-hexylphenyl)-(4-propylphenyl)diazene |
InChI |
InChI=1S/C21H28N2/c1-3-5-6-7-9-19-12-16-21(17-13-19)23-22-20-14-10-18(8-4-2)11-15-20/h10-17H,3-9H2,1-2H3 |
InChI Key |
YIKLWKRTFZNKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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